1,1'-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
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Overview
Description
1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is a heterocyclic organic compound with the molecular formula C12H20N6O2 and a molecular weight of 280.326 g/mol . This compound features two imidazole rings connected by a hexane chain, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) typically involves the reaction of hexane-1,6-diamine with 2-amino-1,5-dihydro-4H-imidazol-4-one under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature around 25-60°C.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Bismaleimidohexane: Another compound with a hexane chain but different functional groups.
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): Similar hexane chain but with imine groups instead of imidazole rings.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is unique due to its dual imidazole rings connected by a hexane chain, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
94109-92-9 |
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Molecular Formula |
C12H20N6O2 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-amino-3-[6-(2-amino-5-oxo-4H-imidazol-3-yl)hexyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C12H20N6O2/c13-11-15-9(19)7-17(11)5-3-1-2-4-6-18-8-10(20)16-12(18)14/h1-8H2,(H2,13,15,19)(H2,14,16,20) |
InChI Key |
FDLNENRFEVFHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(N1CCCCCCN2CC(=O)N=C2N)N |
Origin of Product |
United States |
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